7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications . The presence of a chlorine atom at the 7th position and a methyl group at the 2nd position contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives are known to interact with various targets, including gaba a receptors , IKK-ɛ and TBK1 , and anaplastic lymphoma kinase (ALK) .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to act as positive allosteric modulators of gaba a receptors . They can also activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
Imidazo[4,5-b]pyridine derivatives are known to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .
Biochemical Analysis
Biochemical Properties
Imidazo[4,5-b]pyridine derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence many cellular pathways necessary for the proper functioning of cells .
Cellular Effects
Imidazo[4,5-b]pyridine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazo[4,5-b]pyridine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine typically involves condensation-dehydration reactions. One common method includes the reaction of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . Industrial production methods often employ catalysts to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation and alkylation are common substitution reactions for this compound.
Major products formed from these reactions include halogenated imidazopyridines and alkylated derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities.
Imidazo[1,5-a]pyridine: Known for its use in sedative and hypnotic drugs like zolpidem.
Imidazo[1,2-a]pyridine: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
7-chloro-2-methyl-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-10-6-5(8)2-3-9-7(6)11-4/h2-3H,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRKVIRCMZUTOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CC(=C2N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680439 |
Source
|
Record name | 7-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086423-62-2 |
Source
|
Record name | 7-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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